molecular formula C13H16O4 B12604380 Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate CAS No. 898776-72-2

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate

Cat. No.: B12604380
CAS No.: 898776-72-2
M. Wt: 236.26 g/mol
InChI Key: GWVKSJQGCRGSTB-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a benzoate ester linked to a dioxolane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate typically involves the esterification of 3-(1,3-dioxolan-2-ylmethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in ring-opening reactions, while the benzoate ester can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and exert specific effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzoate ester and the dioxolane ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and reactions compared to similar compounds .

Properties

CAS No.

898776-72-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate

InChI

InChI=1S/C13H16O4/c1-2-15-13(14)11-5-3-4-10(8-11)9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3

InChI Key

GWVKSJQGCRGSTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC2OCCO2

Origin of Product

United States

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